molecular formula C10H19NO8 B12372043 (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

Cat. No.: B12372043
M. Wt: 287.22 g/mol
InChI Key: JDCOGXAUXWXFEG-WFVFGRLZSA-N
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Description

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a labeled carbon isotope, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid involves several steps, including the protection and deprotection of functional groups, selective oxidation, and stereoselective reactions. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study stereoselective reactions and isotope labeling.

    Biology: Investigated for its role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a tracer in metabolic studies.

    Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The labeled carbon isotope allows for detailed tracking of the compound’s metabolic fate and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5R,6R)-6-(((3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoyl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetra(3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)benzoate): A compound with a similar structure but different functional groups.

    (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Another compound with multiple hydroxyl groups and a similar backbone.

Uniqueness

The uniqueness of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid lies in its labeled carbon isotope, which provides valuable insights into metabolic pathways and reaction mechanisms. This feature distinguishes it from other similar compounds and enhances its utility in research applications.

Properties

Molecular Formula

C10H19NO8

Molecular Weight

287.22 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid

InChI

InChI=1S/C10H19NO8/c1-4(13)7(10(18)19)11-2-5(14)8(16)9(17)6(15)3-12/h4,6-9,11-13,15-17H,2-3H2,1H3,(H,18,19)/t4?,6-,7+,8-,9-/m1/s1/i2+1,3+1,5+1,6+1,8+1,9+1

InChI Key

JDCOGXAUXWXFEG-WFVFGRLZSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)N[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)O

Canonical SMILES

CC(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)O

Origin of Product

United States

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